N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-15-7-5-14(6-8-15)9-10-20-17(23)13-26-18-12-19(24)22-11-3-2-4-16(22)21-18/h2-8,11-12H,9-10,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFXAZFYSABKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)COC2=CC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide typically involves multiple steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the Methoxyphenethyl Group: This step may involve the reaction of the pyrido[1,2-a]pyrimidin-4-one intermediate with 4-methoxyphenethylamine under suitable conditions.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidin-4-one moiety can be reduced to form an alcohol.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-(4-hydroxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide.
Reduction: Formation of N-(4-methoxyphenethyl)-2-((4-hydroxy-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide has garnered attention for its potential therapeutic effects:
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. Preliminary studies suggest it may interact with specific molecular targets involved in tumor growth and metastasis.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory medications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:
- Enzyme Inhibition : It may inhibit specific enzymes such as acetylcholinesterase (AChE), crucial in neurotransmission processes. This inhibition can lead to increased levels of acetylcholine, potentially offering therapeutic benefits in neurodegenerative diseases.
- Receptor Modulation : The compound could act on certain receptors involved in signaling pathways related to inflammation and cancer progression.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new derivatives that may exhibit enhanced biological activities or novel properties.
Comparative Studies
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Potential Applications |
|---|---|---|
| N-(4-hydroxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide | Hydroxyl group instead of methoxy | Similar therapeutic potentials but altered solubility and reactivity |
| N-(4-methoxyphenethyl)-2-((4-hydroxy-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide | Hydroxyl group in pyrido moiety | May exhibit different biological activities compared to the original |
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- Anticancer Studies : A recent study demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer activity against various cancer cell lines through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Research indicates that compounds similar to N-(4-methoxyphenethyl)-2-(...) can protect neuronal cells from oxidative stress-induced damage.
- Antimicrobial Activity : Preliminary findings suggest that this compound may possess antibacterial properties against specific strains of bacteria, indicating its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related analogs:
*Inferred based on structural analogs; exact formula requires confirmation.
Key Observations:
Substituent Effects :
- The 4-methoxyphenethyl group in the target compound provides electron-donating effects (via methoxy) and increased hydrophilicity compared to halogenated analogs (e.g., fluorine in ).
- Halogenated derivatives (e.g., 3-fluoro-4-methylphenyl in ) may exhibit improved metabolic stability due to reduced susceptibility to oxidative metabolism .
Sulfur-containing analogs (e.g., ) may alter pharmacokinetics due to thioether linkages, which can influence membrane permeability and metabolic pathways .
Biological Activity
N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N-[2-(4-methoxyphenyl)ethyl]-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide
- Molecular Formula : C19H19N3O4
- CAS Number : 1105251-01-1
- Molecular Weight : 353.4 g/mol
The compound features a methoxyphenethyl group and a pyrido[1,2-a]pyrimidin-4-one moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission.
- Receptor Modulation : It could act on certain receptors involved in signaling pathways, potentially leading to therapeutic effects in conditions like inflammation and cancer.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties against various strains.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar compounds within the pyrido[1,2-a]pyrimidine class. Results indicated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . Although specific data for this compound is limited, its structural analogs have demonstrated promising results.
Enzyme Inhibition
Research has shown that compounds with similar structures often possess significant inhibitory effects on AChE and urease. For instance, a related compound exhibited strong AChE inhibition with an IC50 value indicating effective enzyme modulation . This suggests that this compound may also have potent enzyme inhibitory properties.
Comparative Studies
To better understand the biological activity of this compound, it can be compared to other compounds within the same class:
| Compound Name | Structure Comparison | Biological Activity |
|---|---|---|
| N-(4-hydroxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide | Hydroxyl group instead of methoxy | Moderate antibacterial activity |
| N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine | Similar core structure | Anticancer properties reported |
These comparisons highlight the unique attributes that this compound may possess due to its specific functional groups.
Case Study 1: Anticancer Potential
In a study focused on pyrido[1,2-a]pyrimidine derivatives, several compounds were evaluated for their anticancer activities. One derivative demonstrated significant cytotoxicity against various cancer cell lines . Although direct studies on this compound are lacking, the structural similarities suggest potential for similar effects.
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of related acetamides. These compounds showed promising results in reducing inflammatory markers in vitro and in vivo . Given the structural characteristics of N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yloxy)acetamide), it is plausible that it could exhibit comparable anti-inflammatory activities.
Q & A
Q. What synthetic strategies are optimal for preparing N-(4-methoxyphenethyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, substitution, and reduction. For example:
- Substitution : Alkaline conditions (e.g., K₂CO₃/DMF) facilitate nucleophilic substitution for introducing phenoxy or pyrimidinyl groups .
- Reduction : Iron powder under acidic conditions reduces nitro intermediates to anilines, as seen in analogous compounds .
- Condensation : Use of coupling agents (e.g., DCC or EDC) optimizes amide bond formation between the phenethylamine and pyridopyrimidinyl-acetic acid moieties .
Yield Optimization : Monitor reactions via TLC/HPLC, adjust stoichiometry (1.5–2.0 equivalents of reactive intermediates), and purify via column chromatography using gradients of ethyl acetate/hexane .
Q. How can the structure of this compound be validated using spectroscopic and chromatographic techniques?
- Methodological Answer :
- 1H/13C NMR : Key signals include the methoxy group (~δ 3.7 ppm singlet), pyridopyrimidinone aromatic protons (δ 7.2–8.6 ppm), and acetamide carbonyl (~δ 170 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ ion at m/z ~420–450) and purity (>95%) .
- XRD : For crystalline derivatives, analyze dihedral angles between the pyridopyrimidinone and phenethyl groups to confirm spatial orientation .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy position, pyridopyrimidinone substituents) influence biological activity, and what contradictions exist in reported data?
- Methodological Answer :
- SAR Studies : Replace the 4-methoxyphenethyl group with halogenated or bulkier arylalkyl chains to assess changes in target binding (e.g., kinase inhibition). For example, 3-chloro analogs show enhanced activity in hypoglycemic assays .
- Data Contradictions : Some analogs exhibit high in vitro potency but poor in vivo efficacy due to metabolic instability (e.g., hydrolysis of the acetamide bond). Resolve discrepancies by conducting stability assays in plasma/liver microsomes .
- Computational Modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic prioritization .
Q. What experimental and computational approaches are recommended for elucidating the mechanism of action of this compound in enzymatic or cellular systems?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, oxidoreductases) using fluorescence-based substrates .
- Cellular Profiling : Perform RNA-seq or phosphoproteomics to identify downstream pathways affected by treatment .
- MD Simulations : Simulate ligand-enzyme interactions over 100-ns trajectories to identify critical hydrogen bonds (e.g., between pyridopyrimidinone and catalytic lysine residues) .
Q. How can researchers address solubility and bioavailability challenges during preclinical development?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility .
- Nanoparticle Formulation : Use PLGA or liposomal carriers to enhance oral bioavailability .
- LogP Optimization : Introduce polar groups (e.g., hydroxyl, amine) while maintaining <5 logP to balance membrane permeability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
